molecular formula C10H9ClO2 B1588536 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 141106-24-3

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Cat. No. B1588536
M. Wt: 196.63 g/mol
InChI Key: SZQUVULWIGCGSM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include details such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral data (IR, NMR, etc.).


Scientific Research Applications

Synthesis and Structural Properties

  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and related compounds are synthesized through methods like reductive cleavage of bridged N-O bonds in corresponding epoxytetrahydro-1-benzazepines. These compounds exhibit unique crystallization properties in different systems, highlighting their structural diversity and potential for various applications in material science and chemistry (Macías et al., 2011).

Olfactory Properties

  • Derivatives of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, synthesized via various chemical processes, have shown to possess intense marine, spicy-vanillic odors. These properties suggest potential applications in fragrance chemistry and the development of novel olfactory compounds (Kraft et al., 2010).

Electrochromic Materials

  • Compounds structurally related to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one have been explored in the creation of electrochromic materials. These materials are capable of changing color under electric stimulation, indicating potential applications in smart windows, displays, and other electronic devices (İçli et al., 2010).

Conformational Analysis

  • The conformational behavior of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and its derivatives has been studied, providing valuable insights into their chemical behavior. Such studies are crucial in understanding how these compounds interact with other molecules, which is essential in drug design and material science (Lachapelle & St-Jacques, 1987).

Catalytic and Chemical Processes

  • Various catalytic and chemical processes involving compounds related to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one have been explored. These studies contribute to a better understanding of their roles in synthetic chemistry, potentially leading to new methods of chemical synthesis and production (Bower et al., 2008).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.


Future Directions

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Please consult a qualified chemist or a reliable database for specific information about “9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one”.


properties

IUPAC Name

9-chloro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQUVULWIGCGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=CC=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438531
Record name 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

CAS RN

141106-24-3
Record name 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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